molecular formula C10H8N2O B15251203 3,3'-Bipyridine, 1-oxide CAS No. 33349-46-1

3,3'-Bipyridine, 1-oxide

Cat. No.: B15251203
CAS No.: 33349-46-1
M. Wt: 172.18 g/mol
InChI Key: XYTGGOOIYSHNGQ-UHFFFAOYSA-N
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Description

3,3’-Bipyridine, 1-oxide is a heterocyclic organic compound consisting of two pyridine rings connected by a single bond, with an oxygen atom attached to one of the nitrogen atoms. This compound is part of the bipyridine family, which is known for its versatility and wide range of applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bipyridine, 1-oxide typically involves the oxidation of 3,3’-bipyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of 3,3’-Bipyridine, 1-oxide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, industrial methods may involve the use of alternative oxidizing agents and catalysts to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Bipyridine, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bipyridine derivatives, which have applications in catalysis, material science, and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3,3’-Bipyridine, 1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to act as an electron donor or acceptor, making it a versatile tool in redox reactions and catalysis .

Comparison with Similar Compounds

Uniqueness: 3,3’-Bipyridine, 1-oxide stands out due to its unique oxidation state and ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring precise control over redox reactions and coordination chemistry .

Properties

CAS No.

33349-46-1

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-oxido-3-pyridin-3-ylpyridin-1-ium

InChI

InChI=1S/C10H8N2O/c13-12-6-2-4-10(8-12)9-3-1-5-11-7-9/h1-8H

InChI Key

XYTGGOOIYSHNGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C[N+](=CC=C2)[O-]

Origin of Product

United States

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